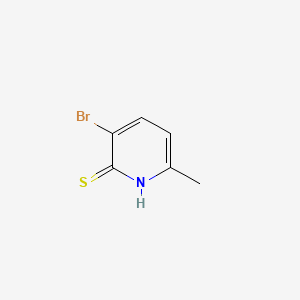![molecular formula C14H23NO2Si B13451749 6-((tert-butyldimethylsilyl)oxy)-3,4-dihydro-2H-benzo[b][1,4]oxazine](/img/structure/B13451749.png)
6-((tert-butyldimethylsilyl)oxy)-3,4-dihydro-2H-benzo[b][1,4]oxazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-((tert-Butyldimethylsilyl)oxy)-3,4-dihydro-2H-benzo[b][1,4]oxazine is a compound that features a tert-butyldimethylsilyl (TBDMS) protecting group attached to a benzo[b][1,4]oxazine core
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-((tert-butyldimethylsilyl)oxy)-3,4-dihydro-2H-benzo[b][1,4]oxazine typically involves the protection of hydroxyl groups using tert-butyldimethylsilyl chloride (TBDMSCl). The reaction is carried out in the presence of a base such as imidazole or pyridine, which facilitates the formation of the silyl ether. The reaction conditions usually involve anhydrous solvents like dichloromethane or tetrahydrofuran (THF) to prevent hydrolysis of the silyl ether .
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using similar reaction conditions as described above. The use of automated reactors and continuous flow systems could enhance the efficiency and scalability of the process.
Analyse Chemischer Reaktionen
Types of Reactions
6-((tert-Butyldimethylsilyl)oxy)-3,4-dihydro-2H-benzo[b][1,4]oxazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to modify the oxazine ring or other parts of the molecule.
Substitution: Nucleophilic substitution reactions can occur at the benzo[b][1,4]oxazine core or the silyl ether group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like m-chloroperbenzoic acid (m-CPBA) for oxidation, reducing agents like lithium aluminum hydride (LiAlH4) for reduction, and nucleophiles like sodium azide (NaN3) for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield hydroxylated or carbonylated derivatives, while reduction can produce deoxygenated or hydrogenated products.
Wissenschaftliche Forschungsanwendungen
6-((tert-Butyldimethylsilyl)oxy)-3,4-dihydro-2H-benzo[b][1,4]oxazine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme mechanisms and as a probe for biological systems.
Industry: It can be used in the production of advanced materials and as a precursor for functionalized polymers
Wirkmechanismus
The mechanism of action of 6-((tert-butyldimethylsilyl)oxy)-3,4-dihydro-2H-benzo[b][1,4]oxazine involves the interaction of the silyl ether group with various molecular targets. The TBDMS group can protect hydroxyl groups during chemical reactions, preventing unwanted side reactions. The oxazine core can participate in various chemical transformations, making the compound versatile in synthetic applications .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
tert-Butyldimethylsilyl chloride (TBDMSCl): Used as a protecting group for hydroxyl groups in organic synthesis.
tert-Butyldimethylsilyl ethers: Commonly used in organic chemistry for the protection of alcohols.
tert-Butyldimethylsilyl-protected amines: Used in the synthesis of complex organic molecules.
Uniqueness
6-((tert-Butyldimethylsilyl)oxy)-3,4-dihydro-2H-benzo[b][1,4]oxazine is unique due to its combination of a silyl ether protecting group and an oxazine core. This combination provides both stability and reactivity, making it a valuable intermediate in various synthetic pathways.
Eigenschaften
Molekularformel |
C14H23NO2Si |
|---|---|
Molekulargewicht |
265.42 g/mol |
IUPAC-Name |
tert-butyl-(3,4-dihydro-2H-1,4-benzoxazin-6-yloxy)-dimethylsilane |
InChI |
InChI=1S/C14H23NO2Si/c1-14(2,3)18(4,5)17-11-6-7-13-12(10-11)15-8-9-16-13/h6-7,10,15H,8-9H2,1-5H3 |
InChI-Schlüssel |
RLBTUCHSWPHOSG-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)[Si](C)(C)OC1=CC2=C(C=C1)OCCN2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


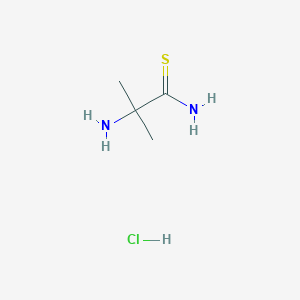

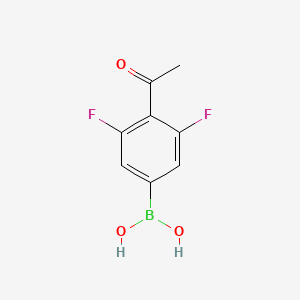
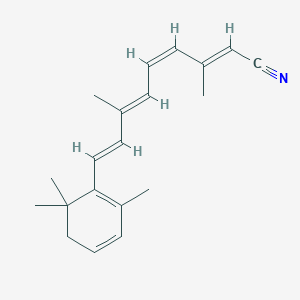
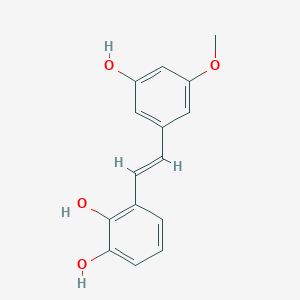


![2-{4-[3-(3-methoxybenzamido)phenyl]-1H-1,2,3-triazol-1-yl}acetic acid](/img/structure/B13451703.png)

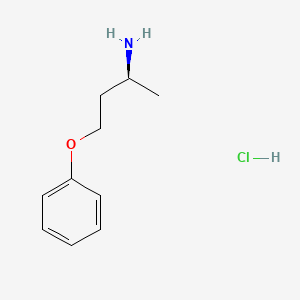
![[4-(Dimethoxymethyl)pyridin-3-yl]methanol](/img/structure/B13451709.png)
![rac-3-amino-1-[(1R,2S)-2-fluorocyclopropyl]-1,2-dihydropyridin-2-one hydrochloride](/img/structure/B13451712.png)
